2',6'-Dichlorobiphenyl-4-ylamine
Overview
Description
2’,6’-Dichlorobiphenyl-4-ylamine is a chemical compound belonging to the class of biphenyl derivatives It is characterized by the presence of two chlorine atoms at the 2’ and 6’ positions and an amine group at the 4 position on the biphenyl structure
Preparation Methods
The synthesis of 2’,6’-Dichlorobiphenyl-4-ylamine can be achieved through several methods. One advanced method involves the acylation reaction of phenylamine and chloroacetyl chloride in a toluene solvent to obtain a 2-chloroacetyl phenylamine toluene solution. This is followed by the addition of 2,6-dichlorodiphenylamine, sodium carbonate or potassium carbonate, and a quaternary ammonium salt type phase transfer catalyst to the system, resulting in an esterification reaction. The final step involves adding a strong base, such as sodium hydroxide or potassium hydroxide, and heating and refluxing to obtain 2,6-dichlorodiphenylamine .
Chemical Reactions Analysis
2’,6’-Dichlorobiphenyl-4-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
2’,6’-Dichlorobiphenyl-4-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: It is investigated for its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,6’-Dichlorobiphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. For example, it can act as an endocrine disruptor by interfering with hormone receptors and signaling pathways. Additionally, it can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can exert various biological effects .
Comparison with Similar Compounds
2’,6’-Dichlorobiphenyl-4-ylamine can be compared with other similar compounds, such as:
3,3’-Dichlorobiphenyl-4,4’-ylenediamine: This compound has similar structural features but differs in the position of the chlorine atoms and the presence of an additional amine group.
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGGMWJKRXQCBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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